molecular formula C6H9N3O B137464 1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone CAS No. 139111-42-5

1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone

Cat. No.: B137464
CAS No.: 139111-42-5
M. Wt: 139.16 g/mol
InChI Key: XYPSOOKVMCUCIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Amino-3-methyl-1H-pyrazol-4-yl)ethanone is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This compound is characterized by an amino group at the 5-position and a methyl group at the 3-position of the pyrazole ring, with an ethanone moiety attached to the 4-position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone typically involves the reaction of 3-methyl-1H-pyrazole-4-carboxylic acid with ammonia or an amine under suitable conditions. One common method includes the use of ethanol as a solvent and sodium bicarbonate as a base. The reaction mixture is cooled to 0°C, and the reagents are added sequentially, followed by stirring for an hour .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis and the use of heterogeneous catalytic systems can enhance the efficiency and environmental friendliness of the process .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Amino-3-methyl-1H-pyrazol-4-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amide derivatives.

Scientific Research Applications

1-(5-Amino-3-methyl-1H-pyrazol-4-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and dyes.

Properties

IUPAC Name

1-(3-amino-5-methyl-1H-pyrazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-3-5(4(2)10)6(7)9-8-3/h1-2H3,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYPSOOKVMCUCIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)N)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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